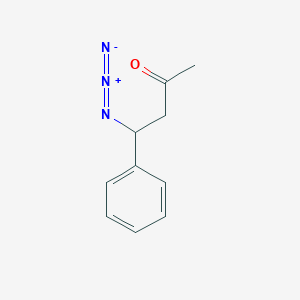

4-Azido-4-phenylbutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Azido-4-phenylbutan-2-one is a chemical compound belonging to the class of α-azido ketones. These compounds are known for their versatility and wide range of applications in organic synthesis. The azido group (-N₃) attached to the ketone makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other biologically active molecules .

Preparation Methods

The synthesis of 4-Azido-4-phenylbutan-2-one typically involves the azidonation of 4-phenylbutan-2-one. One common method is the reaction of 4-phenylbutan-2-one with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to avoid decomposition of the azide .

Industrial production methods for α-azido ketones often involve continuous-flow processes to ensure safety and efficiency. These methods utilize recyclable catalysts and mild reaction conditions to produce the desired azido compounds in high yields .

Chemical Reactions Analysis

4-Azido-4-phenylbutan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions:

The major products formed from these reactions include primary amines, triazoles, and other nitrogen-containing heterocycles .

Scientific Research Applications

4-Azido-4-phenylbutan-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-4-phenylbutan-2-one primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known for their stability and biological activity . The compound can also be reduced to form primary amines, which can interact with various biological targets and pathways .

Comparison with Similar Compounds

4-Azido-4-phenylbutan-2-one can be compared with other α-azido ketones, such as:

4-Azido-2-cyclohexene-1-one: Similar in structure but with a cyclohexene ring instead of a phenyl group.

2-Azido-3-cyclohexene-1-one: Another α-azido ketone with a cyclohexene ring.

4-Azido-2-diazo-3-oxobutanoate: Contains both azido and diazo groups, making it highly reactive.

The uniqueness of this compound lies in its phenyl group, which imparts specific chemical properties and reactivity patterns that are distinct from other α-azido ketones .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Azido-4-phenylbutan-2-one, and how can reaction conditions be optimized to minimize hazards associated with azide groups?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or diazo transfer reactions. For example, substituting a halogen in 4-halo-4-phenylbutan-2-one with sodium azide under inert atmospheres (e.g., nitrogen) reduces explosion risks. Reaction temperature should be maintained below 50°C to avoid azide decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>85%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm the azide (N₃) stretch at ~2100 cm⁻¹ and ketone (C=O) at ~1700 cm⁻¹.

- ¹H/¹³C NMR : Identify phenyl protons (δ 7.2–7.5 ppm) and carbonyl carbon (δ ~205 ppm).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 203.1) .

Q. How should researchers handle stability challenges of this compound under varying storage conditions?

- Methodological Answer : Store the compound in amber vials at –20°C under argon to prevent photodegradation and moisture absorption. Stability assays (HPLC, TLC) should be conducted monthly to monitor decomposition. Avoid exposure to heavy metals or strong acids to prevent unintended detonation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for this compound synthesis across literature?

- Methodological Answer : Systematically replicate procedures while controlling variables (e.g., solvent purity, azide source). Use design-of-experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Cross-validate results via independent analytical labs and publish raw data for transparency .

Q. How can computational modeling predict the reactivity of the azido group in this compound during cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for Huisgen cycloaddition. Compare computed IR/NMR spectra with experimental data to validate accuracy. Software like Gaussian or ORCA is recommended .

Q. What experimental designs are suitable for studying the photolytic behavior of this compound in UV-driven applications?

- Methodological Answer : Use a photoreactor with controlled UV intensity (254–365 nm) and monitor reaction kinetics via in-situ UV-Vis spectroscopy. Quench aliquots at intervals for GC-MS analysis to track intermediates. Include dark controls to rule out thermal pathways .

Q. How can researchers mitigate batch-to-batch variability in this compound purity for reproducible biological assays?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Define Critical Quality Attributes (CQAs: purity, azide content).

- Use HPLC with charged aerosol detection (CAD) for precise quantification.

- Validate methods per ICH guidelines (e.g., linearity, LOD/LOQ) .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing contradictory toxicity data in this compound studies?

- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies. Use Cochran’s Q-test to assess heterogeneity and random-effects models to account for variability. Include sensitivity analyses to exclude outliers or low-quality datasets .

Q. How should researchers validate the specificity of this compound in click chemistry applications?

- Methodological Answer : Perform competition experiments with alternative azides (e.g., benzyl azide) and alkynes. Use LC-MS/MS to confirm product identity and quantify reaction efficiency. Kinetic studies (pseudo-first-order conditions) determine rate constants .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound in academic labs?

Properties

CAS No. |

919117-15-0 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-azido-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H11N3O/c1-8(14)7-10(12-13-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

WPKDJFVPUMUTDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.